molecular formula C18H21N3O4S B2772401 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline CAS No. 2415470-28-7

4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline

Cat. No.: B2772401
CAS No.: 2415470-28-7
M. Wt: 375.44
InChI Key: QOVNNWKXWGIOQK-UHFFFAOYSA-N
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Description

4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with a piperazine ring and a cyclopropanesulfonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Functionalization with Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Introduction of the Cyclopropanesulfonyl Group: This step involves the reaction of the piperazine-quinoline intermediate with cyclopropanesulfonyl chloride under basic conditions to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

    Major Products: These reactions yield a variety of products, including N-alkylated or N-acylated derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline involves its interaction with specific molecular targets. The compound is known to modulate the activity of enzymes such as pyruvate kinase, which plays a crucial role in glycolysis. By binding to the enzyme, it can enhance or inhibit its activity, thereby affecting cellular metabolism and energy production .

Comparison with Similar Compounds

When compared to similar compounds, 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline stands out due to its unique combination of functional groups. Similar compounds include:

These comparisons highlight the distinct chemical and biological properties imparted by the cyclopropanesulfonyl group in this compound.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(6-methoxyquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-13-2-5-17-16(12-13)15(6-7-19-17)18(22)20-8-10-21(11-9-20)26(23,24)14-3-4-14/h2,5-7,12,14H,3-4,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVNNWKXWGIOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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